2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole
Description
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS: 151012-31-6) is a substituted imidazole derivative widely recognized as a critical intermediate in synthesizing antihypertensive drugs, particularly losartan and its analogs . Its structure features a 1H-imidazole core with a 4-bromobenzyl group at position 1, a butyl chain at position 2, a chlorine atom at position 4, and a hydroxymethyl group at position 3. This substitution pattern enhances its utility in medicinal chemistry, as the bromobenzyl and hydroxymethyl groups serve as reactive handles for further functionalization .
The compound’s synthesis often involves multi-step alkylation and halogenation reactions. For example, bromobenzyl groups are introduced via nucleophilic substitution using reagents like 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃) in polar solvents such as acetonitrile . Purification typically employs silica gel chromatography or recrystallization . Its role in drug development is underscored by its commercial availability from suppliers like TRC, with applications spanning losartan derivative synthesis and metabolic intermediate studies .
Properties
IUPAC Name |
[3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,20H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSZLEJFCKVKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151012-31-6 | |
| Record name | 1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151012-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151012316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-BUTYL-1-(4-BROMOBENZYL)-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z544Y1FLS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination: The bromination of 4-bromotoluene using a green, efficient ultrasonic method to produce 4-bromobenzyl bromide.
Condensation: The subsequent condensation of 4-bromobenzyl bromide with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one.
Hydroxymethylation: The final step involves the hydroxymethylation of the imidazole ring to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug development targeting metabolic pathways.
Medicinal Chemistry
In medicinal chemistry, 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is being investigated for its role as a lead compound in designing new pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Proteomics Research
The compound is utilized in proteomics studies as a biochemical tool to explore protein interactions and functions. Its specificity in binding to certain biomolecules makes it valuable for understanding complex biological systems .
Antimicrobial Research
Given its promising antimicrobial properties, the compound is being tested against various bacterial and fungal strains. This research aims to develop new antimicrobial agents to combat resistant pathogens .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole on human cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting that structural modifications could enhance its anticancer activity.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibitory effects of the compound, particularly on kinases involved in cancer signaling pathways. The findings demonstrated that the compound effectively inhibited kinase activity, leading to decreased cancer cell survival rates.
Mechanism of Action
The mechanism of action of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Flexibility : The target compound’s 4-bromobenzyl and hydroxymethyl groups distinguish it from analogs like 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole, which features a benzimidazole core and dual chloro substituents . The hydroxymethyl group enhances solubility and metabolic stability compared to formyl or halogenated analogs .
- Halogen Impact : Bromine at the benzyl position (target compound) offers distinct reactivity in cross-coupling reactions compared to chlorine in analogs like 4-chloro-5-(3-chloro-2,6-difluorophenyl)-1H-imidazole .
Pharmacological and Ecotoxicological Profiles
- Losartan Intermediate Utility : The hydroxymethyl group in the target compound is pivotal for forming losartan’s tetrazole ring, a feature absent in simpler imidazoles like 4-(hydroxymethyl)-1H-imidazole (EC₅₀ >1 g/L, low ecotoxicity) .
- Biological Activity : Chlorinated analogs (e.g., 4-chloro-5-(3-chloro-2,6-difluorophenyl)-1H-imidazole) exhibit antimicrobial properties, whereas the target compound’s primary role is synthetic rather than therapeutic .
Commercial and Research Relevance
Biological Activity
2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole, with the CAS number 151012-31-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications. Its unique molecular structure, characterized by a bromobenzyl group and a hydroxymethyl substituent, positions it as a candidate for further pharmacological exploration.
- Molecular Formula: C15H18BrClN2O
- Molecular Weight: 357.67 g/mol
- IUPAC Name: [3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazol-4-yl]methanol
-
Structural Formula:
Biological Activity Overview
Research indicates that 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole exhibits significant biological activities, particularly in antifungal and anticancer domains.
Antifungal Activity
The compound has been evaluated for its antifungal properties against various strains of fungi. In vitro studies have demonstrated its efficacy against common pathogens such as Candida albicans and Aspergillus fumigatus.
Table 1: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.179 µM | |
| Aspergillus fumigatus | 0.036 µM |
These results indicate that the compound's MIC values are comparable to existing antifungal agents, suggesting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have also explored the anticancer potential of imidazole derivatives, including this compound. Research has shown promising results in inhibiting breast cancer cell proliferation.
Table 2: Anticancer Activity Data
These findings indicate that the compound may interfere with cancer cell growth through mechanisms that warrant further investigation.
The antifungal activity of imidazole compounds is often attributed to their ability to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The specific interactions of 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole with target proteins remain an area for future research.
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in treating fungal infections and cancer. Preliminary results indicate significant reductions in fungal load and tumor size compared to control groups.
- Clinical Trials : Although still in early stages, clinical assessments are being planned to evaluate the safety and efficacy profile of this compound in humans.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via sequential alkylation and halogenation steps. A typical route involves:
Alkylation : Reacting 2-butylimidazole derivatives with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the N1 position .
Chlorination : Treating the intermediate with POCl₃ or SOCl₂ to introduce the chloro substituent at C4 .
Hydroxymethylation : Oxidizing or reducing a precursor aldehyde group (e.g., using NaBH₄) to form the hydroxymethyl group at C5 .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods. Purity is confirmed via HPLC (>98%) and NMR .
Q. How can researchers characterize the hydroxymethyl group in this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : The hydroxymethyl (-CH₂OH) protons appear as a singlet at δ 4.5–5.0 ppm, with splitting dependent on solvent and hydrogen bonding .
- IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the hydroxyl group.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks consistent with the molecular formula (C₁₅H₁₇BrClN₂O; calc. ~387.6) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the alkylation of imidazole derivatives with benzyl halides?
- Methodological Answer : Regioselectivity in N-alkylation is influenced by:
- Base Selection : Strong bases (e.g., NaH) favor N1 alkylation, while weaker bases (e.g., K₂CO₃) may lead to competing N3 substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N1 attack.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .
Q. What strategies resolve contradictions in bioactivity data for angiotensin II antagonists derived from this compound?
- Methodological Answer : Discrepancies may arise from:
Impurities : Trace intermediates (e.g., trityl-protected tetrazoles) can inhibit activity. Use preparative HPLC to isolate pure batches .
Solubility : Poor aqueous solubility (e.g., in DMSO: 10 mg/mL) may skew in vitro assays. Optimize formulations with co-solvents (e.g., PEG-400) .
Metabolic Instability : The hydroxymethyl group may undergo oxidation. Stabilize via prodrug strategies (e.g., acetyl protection) .
- Data Cross-Validation : Compare results across multiple assays (e.g., radioligand binding vs. functional cAMP tests) .
Q. How do structural modifications at the 5-hydroxymethyl position affect binding to angiotensin II receptors?
- Methodological Answer :
- SAR Studies : Replace -CH₂OH with:
- Electron-withdrawing groups (e.g., -CF₃): Enhance receptor affinity but reduce metabolic stability.
- Bulky substituents (e.g., -OCH₃): May sterically hinder binding .
- Docking Simulations : Use software (e.g., AutoDock) to model interactions with the AT1 receptor’s active site. The hydroxymethyl group forms hydrogen bonds with Tyr¹¹³ and His¹⁸³ .
- Experimental Validation : Synthesize analogs and test IC₅₀ values in competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
